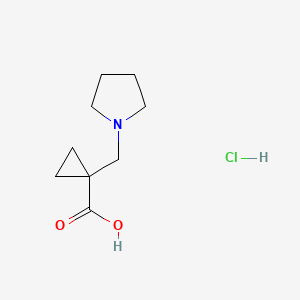

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride

Description

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a pyrrolidine moiety linked via a methylene group to the cyclopropane ring. Its molecular formula is C₉H₁₅ClNO₂ (MW: 220.68 g/mol), with CAS RN 2203071-82-1 and MFCD 31381704 . The compound is typically synthesized using coupling reagents like EDC·HCl and DMAP, as seen in analogous procedures for related cyclopropane-carboxylic acid derivatives .

Properties

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-10-5-1-2-6-10;/h1-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQKLBIRKPJKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Formation of ammonium ylide from t-butyl bromoacetate and DABCO.

- Addition of vinylpyrimidine to the ylide in the presence of cesium carbonate.

- Reflux heating to promote cyclopropane ring formation.

- Purification via aqueous workup yields the cyclopropane derivative in high purity and yields up to 86%.

Reaction Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ylide formation | t-butyl bromoacetate + DABCO | Room temperature, 40 min | - | Formation of quaternary ammonium salt |

| Cyclopropanation | Vinylpyrimidine + ammonium ylide + Cs2CO3 | Reflux, overnight | 86% | High purity, oil form |

This method is considered safe, efficient, and scalable, avoiding hazardous diazo compounds and enabling high stereoselectivity.

Cyclopropanation via Palladium-Catalyzed Vinylation

Another prominent approach involves palladium-catalyzed cross-coupling reactions, particularly the use of vinylboronic acids or vinyl trifluoroborates with pyrimidine derivatives.

Process Overview:

- Palladium acetate with phosphine ligands (e.g., DPPF) catalyzes the coupling of vinylboron reagents with pyrimidine derivatives.

- The reaction typically occurs in dioxane/water mixtures with potassium carbonate or cesium carbonate as bases.

- The process proceeds at 90 °C, with reaction times ranging from 3 to 16 hours, depending on conditions.

Data Summary:

| Entry | Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| 8 | Vinylboronic acid pinacol ester + Pd(OAc)2 + DPPF | 1 mol% Pd | Dioxane/H2O | 90 °C | 77% | High yield, scalable |

This pathway provides a route to vinyl pyrimidines, which can be further transformed into cyclopropanes via ylide-mediated methods.

Acidification and Final Functionalization

Post-cyclopropanation, the key step involves converting the ester or nitrile intermediates into the target carboxylic acid hydrochloride. This typically involves:

- Hydrolysis of esters or nitriles under acidic conditions.

- Protonation of the carboxylic acid to form the hydrochloride salt.

For example, as per the patent method, heating the methylcyclopropyl ester with concentrated hydrochloric acid, followed by pH adjustment to around 1, yields the hydrochloride salt of the target compound.

Typical Procedure:

- Reflux ester or nitrile with concentrated hydrochloric acid.

- Cool and adjust pH to 1 with additional acid.

- Isolate by filtration or crystallization.

Notes on Raw Materials and Reaction Conditions

- Raw materials such as t-butyl bromoacetate, vinylboronic acids, and pyrimidine derivatives are commercially available and cost-effective.

- Reaction conditions are generally mild, avoiding high pressures or temperatures that could pose safety risks.

- Purification steps involve distillation, chromatography, or recrystallization, depending on the specific intermediate.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reaction Type | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrogen ylide cyclopropanation | t-butyl bromoacetate + DABCO + vinylpyrimidine | Cyclopropanation | 86% | High purity, scalable, safe | Requires precise control of conditions |

| Palladium-catalyzed vinylation | Vinylboronic acid/trifluoroborate + pyrimidine | Cross-coupling | 77% | Good scalability, versatile | Catalyst cost, reaction time |

| Acid hydrolysis | Ester/nitrile + HCl | Hydrolysis | Quantitative | Direct conversion to acid hydrochloride | Handling concentrated acid |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with structures similar to 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride exhibit significant anticancer properties. These mechanisms often involve the inhibition of specific enzymes crucial for cancer cell proliferation. For instance, derivatives of piperidine and similar compounds have shown efficacy in targeting pathways associated with various cancers, such as those involving the anaplastic lymphoma kinase (ALK) and ROS1 pathways .

Plant Growth Regulation

Research has demonstrated that this compound can influence plant growth by modulating the production of ethylene, a vital hormone in plants responsible for stress responses and developmental processes. It may act as a precursor or regulator in ethylene biosynthesis, enhancing plant resilience against abiotic stressors.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction.

- Introduction of Pyrrolidine Ring: The cyclopropane intermediate is reacted with pyrrolidine under basic conditions.

- Hydrochloride Formation: The final step involves adding hydrochloric acid to form the hydrochloride salt.

Reaction Types

The compound can undergo various chemical reactions, including:

- Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.

- Reduction: Utilizing agents like lithium aluminum hydride to convert the compound into corresponding alcohols or amines.

- Substitution Reactions: Nucleophilic substitution can occur at the cyclopropane ring or the pyrrolidine nitrogen, leading to various derivatives.

Case Study 1: Anticancer Research

A notable study explored the effects of similar compounds on polo-like kinase 1 (Plk1), a target in cancer therapy. Compounds derived from this scaffold showed promising inhibitory activity against Plk1, suggesting potential for drug development in treating Plk1-addicted cancers .

Case Study 2: Agricultural Applications

In agricultural studies, the compound was tested for its ability to enhance stress tolerance in crops. Results indicated that it could significantly improve plant growth under stress conditions by modulating ethylene production, thereby supporting its use as a growth regulator in agriculture.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibits specific cancer-related enzymes; potential for targeting ALK and ROS1 pathways. |

| Plant Growth Regulation | Modulates ethylene production; enhances plant resilience against abiotic stressors. |

| Synthesis Methods | Involves Simmons-Smith reaction and pyrrolidine addition; forms hydrochloride salt. |

| Reaction Types | Includes oxidation, reduction, and substitution reactions leading to diverse derivatives. |

Mechanism of Action

The mechanism by which 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogous cyclopropane derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituent |

|---|---|---|---|---|

| 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride | C₉H₁₅ClNO₂ | 220.68 | 2203071-82-1 | Pyrrolidine + methylene spacer |

| 1-(Pyrrolidin-1-yl)cyclopropane-1-carboxylic acid hydrochloride | C₈H₁₄ClNO₂ | 191.65 | 1450977-69-1 | Pyrrolidine (direct attachment) |

| 1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | C₈H₁₄ClNO₃ | 207.66 | N/A | Morpholine (six-membered ether-amine) |

| Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride | C₁₀H₁₈ClNO₂ | 219.71 | 2613383-14-3 | Piperidine + methyl ester |

| 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride | C₉H₁₀ClNO₂ | 199.63 | 1803581-23-8 | Pyridine (aromatic ring) |

| 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride | C₆H₁₂ClNO₂ | 165.62 | 1421602-17-6 | Primary amine + ethyl spacer |

Detailed Research Findings

Physicochemical Properties

- Solubility : Pyrrolidine derivatives generally exhibit higher aqueous solubility than aromatic analogs (e.g., pyridine) due to increased basicity and hydrogen-bonding capacity.

- Thermal Stability : Cyclopropane rings confer thermal stability, but methylene-linked amines (e.g., target compound) may show lower melting points than rigidly attached analogs .

Structure-Activity Relationships (SAR)

- Direct attachment of pyrrolidine (CAS 1450977-69-1) may enhance target binding via reduced steric bulk, while methylene spacers (target compound) improve pharmacokinetic properties .

- Piperidine and morpholine derivatives (CAS 2613383-14-3) are larger and may interact with deeper enzyme pockets, albeit with reduced metabolic stability .

Biological Activity

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 2203071-82-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₆ClNO₂

- Molecular Weight : 205.68 g/mol

- SMILES Notation : Cl.C(=O)C1(C(C(C1)N2CCCC2)C(=O)O)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer therapy and neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been noted for its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of signaling pathways related to cell survival and proliferation .

A comparative study involving various piperidine derivatives showed that compounds similar to 1-(Pyrrolidin-1-ylmethyl)cyclopropane exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Neurological Effects

The compound has also been investigated for its neuroprotective properties. In particular, it may influence cholinergic signaling pathways, which are crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound's structure allows it to interact with muscarinic receptors, potentially leading to enhanced cognitive function and reduced neuroinflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors, including cannabinoid receptors, which are implicated in appetite regulation and metabolic processes .

- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase (ACC), which could have implications for metabolic disorders .

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer properties. This may involve the activation of caspases and other apoptotic pathways .

Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

Q & A

Basic: What are the critical safety considerations when handling 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride in laboratory settings?

Answer:

This compound should be handled under controlled laboratory conditions with appropriate personal protective equipment (PPE), including gloves and safety goggles. While specific toxicity data are limited, its structural analogs (e.g., cyclopropane-containing amines) suggest potential irritancy to skin and mucous membranes. Refer to safety data sheets (SDS) for related compounds, which emphasize avoiding inhalation, ingestion, and direct contact . Storage should adhere to guidelines for hygroscopic or reactive substances, ideally in inert atmospheres at room temperature . Researchers must consult institutional safety protocols and conduct a risk assessment prior to use.

Basic: What synthetic methodologies are reported for preparing this compound?

Answer:

Two primary routes are documented:

- Nucleophilic Substitution : Reacting cyclopropane carboxylic acid derivatives with pyrrolidine-containing reagents under basic conditions, followed by HCl salt formation. This method mirrors the synthesis of structurally similar cyclopropylamines, where cyclopropane intermediates are functionalized via alkylation or amination .

- Electro-Induced Hofmann Rearrangement : A 2023 study describes cyclopropylamine synthesis via electrochemical methods, which could be adapted for this compound by modifying precursor substrates (e.g., carboxamides) .

Purification typically involves recrystallization or column chromatography, with final purity verified via HPLC (>98% purity is standard for research-grade material) .

Advanced: How does the cyclopropane ring's strain influence reactivity in synthetic or biological applications?

Answer:

The cyclopropane ring introduces significant angle strain (≈60° bond angles), enhancing its reactivity toward ring-opening reactions (e.g., electrophilic addition or radical-mediated processes). This strain can be exploited in drug design to improve target binding kinetics or metabolic stability. For example, cyclopropane-containing analogs exhibit prolonged biological activity due to resistance to enzymatic degradation . In synthesis, the ring’s instability necessitates mild reaction conditions (e.g., low temperatures, non-acidic media) to prevent undesired decomposition .

Advanced: How can computational chemistry aid in predicting the stereochemical outcomes of cyclopropane functionalization?

Answer:

Density Functional Theory (DFT) simulations are widely used to model cyclopropane ring distortions and transition states during functionalization. For instance, retrosynthetic AI tools (e.g., Pistachio, Reaxys) leverage databases to predict feasible routes and stereoselectivity . Molecular dynamics simulations can also assess the compound’s conformational flexibility in solution, aiding in rational design of derivatives with enhanced bioactivity .

Data Contradiction: How should researchers address inconsistencies in reported physicochemical properties (e.g., solubility, stability)?

Answer:

Discrepancies in solubility or stability data (e.g., missing pH or solubility values in SDS ) require empirical validation. Key steps include:

- Experimental Determination : Use techniques like shake-flask solubility assays or dynamic light scattering (DLS) to measure aqueous solubility.

- Stability Profiling : Conduct accelerated degradation studies under varying pH, temperature, and light conditions.

- Cross-Referencing : Compare data with structurally similar compounds (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride ) to infer trends.

Methodological: What strategies optimize yield and purity during large-scale synthesis?

Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to identify ideal molar ratios, solvents (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling steps) .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and minimize side products.

- Salt Formation : Acidify the reaction mixture with concentrated HCl to precipitate the hydrochloride salt, enhancing crystallinity and ease of isolation .

Advanced: What analytical techniques are most effective for characterizing this compound’s stereochemistry?

Answer:

- X-Ray Crystallography : Provides definitive stereochemical assignment but requires high-quality single crystals.

- NMR Spectroscopy : - and -NMR can resolve diastereotopic protons and cyclopropane ring coupling patterns (e.g., ≈ 5–10 Hz) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns), critical for assessing optical purity .

Data Contradiction: How do conflicting reports on biological activity impact experimental design?

Answer:

Divergent bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks : Replicate assays across multiple labs with standardized protocols.

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that might influence activity.

- Structural Analogs : Compare results with related compounds (e.g., 2-cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride ) to isolate structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.